
CID 22348783
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylisopropylsilane is an organosilicon compound with the molecular formula C7H18Si. It is a colorless liquid known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its relatively low boiling point of 128°C and a density of 0.743 g/mL at 25°C .
準備方法
Synthetic Routes and Reaction Conditions: Diethylisopropylsilane can be synthesized through the reaction of diethylchlorosilane with isopropylmagnesium chloride (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{Et}_2\text{SiCl}_2 + \text{iPrMgCl} \rightarrow \text{Et}_2\text{iPrSiH} + \text{MgCl}_2 ]
Industrial Production Methods: In industrial settings, the production of diethylisopropylsilane involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes distillation to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions: Diethylisopropylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes using oxidizing agents.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products:
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in substituted silanes with diverse functional groups.
科学的研究の応用
Diethylisopropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of diethylisopropylsilane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The compound interacts with various molecular targets, including carbonyl compounds, to facilitate reduction reactions. The pathways involved often include the formation of intermediate silanes and subsequent product formation through hydride transfer .
類似化合物との比較
Dimethylisopropylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Triethylsilane: Contains three ethyl groups attached to silicon.
Diisopropylsilane: Features two isopropyl groups attached to silicon.
Uniqueness: Diethylisopropylsilane is unique due to its specific combination of ethyl and isopropyl groups, which imparts distinct reactivity and physical properties. This makes it particularly useful in selective hydrosilylation reactions and as a versatile reagent in organic synthesis .
特性
分子式 |
C7H17Si |
|---|---|
分子量 |
129.29 g/mol |
InChI |
InChI=1S/C7H17Si/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3 |
InChIキー |
SOKXWQYYBBCCOQ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)
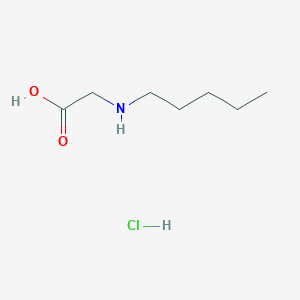
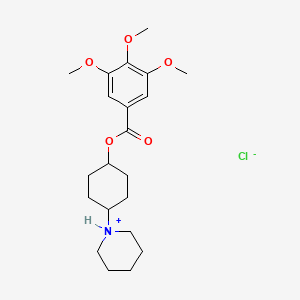



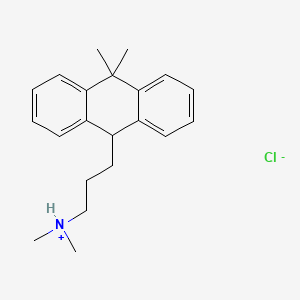

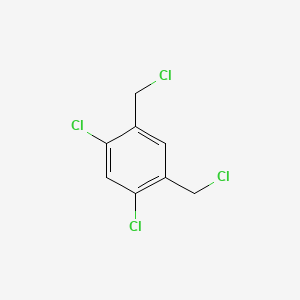
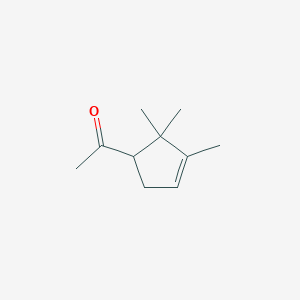
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)

